Acrivastine D7 Acrivastine D7
Brand Name: Vulcanchem
CAS No.: 172165-56-9
VCID: VC8169816
InChI: InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+/i1D3,7D,8D,9D,10D
SMILES: CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O
Molecular Formula: C22H24N2O2
Molecular Weight: 355.5 g/mol

Acrivastine D7

CAS No.: 172165-56-9

Cat. No.: VC8169816

Molecular Formula: C22H24N2O2

Molecular Weight: 355.5 g/mol

* For research use only. Not for human or veterinary use.

Acrivastine D7 - 172165-56-9

Specification

CAS No. 172165-56-9
Molecular Formula C22H24N2O2
Molecular Weight 355.5 g/mol
IUPAC Name (E)-3-[6-[(E)-3-pyrrolidin-1-yl-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]prop-1-enyl]pyridin-2-yl]prop-2-enoic acid
Standard InChI InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+/i1D3,7D,8D,9D,10D
Standard InChI Key PWACSDKDOHSSQD-XQHWGIKSSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O)[2H])[2H])C([2H])([2H])[2H])[2H]
SMILES CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O
Canonical SMILES CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Acrivastine D7 features a triprolidine-derived backbone with conjugated double bonds and a pyrrolidine moiety. The deuterium substitutions occur at the 2,3,5,6 positions of the phenyl ring and the methyl group attached to position 4, resulting in the systematic IUPAC name:
(E)3[6[(E)3pyrrolidin1yl1[2,3,5,6tetradeuterio4(trideuteriomethyl)phenyl]prop-1-enyl]pyridin-2-yl]prop-2-enoic acid(E)-3-[6-[(E)-3-pyrrolidin-1-yl-1-[2,3,5,6-\text{tetradeuterio}-4-(\text{trideuteriomethyl})\text{phenyl}]\text{prop-1-enyl}]\text{pyridin-2-yl}]\text{prop-2-enoic acid} .

Table 1: Key Chemical Descriptors of Acrivastine D7

PropertyValue
Molecular FormulaC22H17D7N2O2\text{C}_{22}\text{H}_{17}\text{D}_7\text{N}_2\text{O}_2
Molecular Weight355.5 g/mol
SMILES Notation[2H]C1=C(C(=C(C(=C1/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O)[2H])[2H])C([2H])([2H])[2H])[2H]
InChI KeyPWACSDKDOHSSQD-XQHWGIKSSA-N

The deuteration strategy preserves the steric and electronic properties of the parent molecule while introducing a mass shift crucial for analytical differentiation .

Pharmacological Context: Insights from Acrivastine

Mechanism of Action

Acrivastine, the non-deuterated parent compound, acts as a competitive histamine H1-receptor antagonist with KdK_d values in the nanomolar range . By blocking histamine-induced vasodilation and bronchoconstriction, it alleviates symptoms of allergic rhinitis, including rhinorrhea (82% reduction vs. placebo) and ocular pruritus (75% reduction) .

Clinical Pharmacokinetics

Key pharmacokinetic parameters for acrivastine, as derived from human studies:

Table 2: Pharmacokinetic Profile of Acrivastine

ParameterValue (Mean ± SD)
TmaxT_{\text{max}}1.14 ± 0.23 hours
CmaxC_{\text{max}}179 ± 11 ng/mL
Elimination Half-life1.9 ± 0.3 hours
Plasma Protein Binding50 ± 2%
Renal Excretion84% of administered dose

The short half-life necessitates thrice-daily dosing in clinical settings . Colonic absorption studies demonstrate negligible bioavailability (18% relative to oral), confirming the importance of upper gastrointestinal absorption .

Role of Acrivastine D7 in Analytical Research

Quantitative Bioanalysis

As an internal standard in LC-MS/MS assays, Acrivastine D7 mitigates matrix effects and ion suppression. Its near-identical chromatographic behavior to acrivastine allows for accurate calibration, while the 7 Da mass difference enables unambiguous detection in selected reaction monitoring (SRM) modes .

Clinical Efficacy Data from Acrivastine Trials

Onset and Duration of Action

A double-blind crossover study (N=24N = 24) demonstrated significant suppression of histamine-induced flare responses within 15 minutes (P<0.002P < 0.002) and weal responses by 25 minutes (P<0.001P < 0.001) post-administration . Field studies in pollen-exposed patients (N=42N = 42) showed a 22% reduction in total symptom scores (TSS) at 46 minutes versus placebo (P<0.05P < 0.05), with maximum efficacy (58% TSS reduction) achieved by 2 hours .

Table 3: Efficacy Outcomes in Seasonal Allergic Rhinitis

SymptomMedian Reduction (Acrivastine)PlaceboPP-Value
Rhinorrhea68%12%<0.01
Ocular Pruritus71%9%<0.001
Nasal Congestion54%6%<0.05

Long-Term Tolerability

In a 52-day multicenter trial (N=89N = 89), acrivastine maintained symptom control with no increase in adverse events (AEs) compared to placebo. Sedation rates remained below 3%, contrasting with first-generation antihistamines (e.g., diphenhydramine: 24% sedation) .

Regulatory and Manufacturing Considerations

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